REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:11]([CH3:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])[CH3:2].S(=O)(=O)(O)O.[CH3:20]O>>[CH2:1]([C:3]1[C:11]([CH3:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH3:20])=[O:6])[CH3:2]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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C(C)C1=C(C(=O)O)C=CC(=C1C)OC
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Name
|
|
Quantity
|
0.5 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent is distilled off
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Type
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ADDITION
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Details
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100 ml of water are added to the residue
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Type
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FILTRATION
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Details
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the precipitated solid is filtered off with suction
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=O)OC)C=CC(=C1C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |